L-Valyl-L-seryl-L-asparaginyl-L-phenylalanine

Description

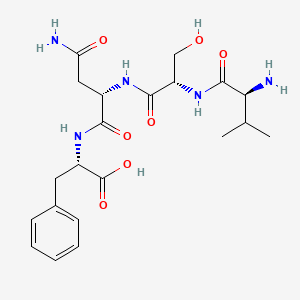

L-Valyl-L-seryl-L-asparaginyl-L-phenylalanine is a tetrapeptide with the sequence Val-Ser-Asn-Phe. Its structural properties, such as hydrogen bonding via serine’s hydroxyl group and asparagine’s amide side chain, could make it suitable for roles in enzyme substrates or signaling pathways .

Properties

CAS No. |

918528-55-9 |

|---|---|

Molecular Formula |

C21H31N5O7 |

Molecular Weight |

465.5 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C21H31N5O7/c1-11(2)17(23)20(31)26-15(10-27)19(30)24-13(9-16(22)28)18(29)25-14(21(32)33)8-12-6-4-3-5-7-12/h3-7,11,13-15,17,27H,8-10,23H2,1-2H3,(H2,22,28)(H,24,30)(H,25,29)(H,26,31)(H,32,33)/t13-,14-,15-,17-/m0/s1 |

InChI Key |

NCJXQUQGNGBUPB-JKQORVJESA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)N |

Canonical SMILES |

CC(C)C(C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

Overview : SPPS is a widely used method for synthesizing peptides due to its efficiency and ability to automate the process. The peptide is synthesized while anchored to a solid resin, allowing for easy purification at each step.

Activation : The carboxyl group of the incoming amino acid is activated using reagents such as carbodiimides (e.g., DIC or EDC) to facilitate the coupling reaction.

Coupling : The activated amino acid reacts with the amine group of the growing peptide chain on the resin.

Deprotection : Protecting groups on the amino acids are removed to allow further coupling. Common protecting groups include Fmoc (fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl).

Cleavage : After synthesis, the peptide is cleaved from the resin using strong acids or bases, typically trifluoroacetic acid (TFA), resulting in the free peptide.

Yield and Purity : Automated synthesizers can enhance yield and purity by minimizing human error and allowing for precise control over reaction conditions.

Mixed Anhydride Method

This method involves forming a mixed anhydride from an amino acid and an acid chloride or anhydride, which then reacts with another amino acid to form a peptide bond.

Formation of Mixed Anhydride : An amino acid is reacted with an acid such as acetic anhydride in the presence of a base like triethylamine.

Coupling Reaction : The mixed anhydride then reacts with another amino acid under controlled conditions, leading to peptide bond formation.

Purification : The product can be purified using chromatography techniques to isolate the desired peptide.

Other Chemical Coupling Techniques

Other methods such as the use of symmetrical anhydrides or activated esters (like NHS esters) can also be employed for peptide synthesis. These methods provide alternative routes that may be advantageous depending on the specific requirements of the synthesis process.

The choice of reagents and conditions significantly impacts the success of peptide synthesis. Below is a summary table comparing common reagents used in different methods:

| Method | Reagents Used | Conditions Required | Yield Potential |

|---|---|---|---|

| Solid-Phase Synthesis | Carbodiimides (e.g., DIC, EDC) | Controlled temperature, vacuum | High |

| Mixed Anhydride Method | Acid chlorides, triethylamine | Low temperature, inert atmosphere | Moderate to High |

| Other Coupling Techniques | NHS esters, symmetrical anhydrides | Varies based on specific reagents | Variable |

Recent studies have highlighted various applications for L-Valyl-L-seryl-L-asparaginyl-L-phenylalanine in biochemistry and pharmacology:

Biological Activity : Research indicates that this tetrapeptide may act as a substrate or modulator in biochemical pathways, influencing enzyme activities and protein interactions.

Therapeutic Potential : Investigations into drug delivery systems utilizing this compound suggest promising avenues for developing peptide-based therapeutics.

Chemical Reactions Analysis

Types of Reactions

L-Valyl-L-seryl-L-asparaginyl-L-phenylalanine can undergo various chemical reactions, including:

Oxidation: This reaction can modify the side chains of amino acids like serine and phenylalanine.

Reduction: Reduction reactions can be used to modify disulfide bonds if present.

Substitution: Amino acid residues can be substituted to create analogs of the peptide.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, performic acid.

Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.

Substitution Reagents: Amino acid derivatives, coupling reagents like HATU or DIC.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of serine can lead to the formation of serine derivatives, while reduction can break disulfide bonds to yield free thiol groups.

Scientific Research Applications

L-Valyl-L-seryl-L-asparaginyl-L-phenylalanine has several applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

Medicine: Explored for potential therapeutic applications, including drug delivery systems and peptide-based drugs.

Industry: Utilized in the development of peptide-based materials and biotechnological applications.

Mechanism of Action

The mechanism of action of L-Valyl-L-seryl-L-asparaginyl-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, metabolism, and gene expression.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between L-Valyl-L-seryl-L-asparaginyl-L-phenylalanine and related peptides from the evidence:

Key Observations:

- Chain Length : The target tetrapeptide is shorter than most referenced peptides, which range from 9 to 15 residues. Shorter peptides often exhibit better membrane permeability but may lack the binding specificity of longer chains .

- Functional Groups: Unlike aspartame, which has a methyl ester for enhanced sweetness and stability, the target peptide lacks post-translational modifications, relying on native amino acid interactions .

Aspartame (Dipeptide) vs. Target Tetrapeptide

- Aspartame : A synthetic dipeptide sweetener with rapid absorption and metabolism. Its methyl ester group prevents ionization, enhancing taste receptor interaction .

- Target Tetrapeptide : The absence of esterification and longer backbone may limit its role in taste modulation but could enable interactions with proteases or cellular receptors.

Longer Peptides (CAS 651753-45-6, 156061-47-1)

- CAS 651753-45-6 : This 15-residue peptide includes cysteine, enabling disulfide bond formation for structural stability. Such peptides are often designed for therapeutic targeting .

Sulfomyxin-Related Peptide (CAS 145459-33-2)

- Contains lysyl and threonyl residues, which may confer antimicrobial properties. However, insufficient data limits direct comparison .

Biological Activity

L-Valyl-L-seryl-L-asparaginyl-L-phenylalanine (VSPA) is a pentapeptide composed of five amino acids: valine, serine, asparagine, and phenylalanine. This compound has garnered interest due to its potential therapeutic applications and its role in various biochemical processes, particularly in protein interactions and enzyme functions. This article delves into the biological activity of VSPA, exploring its synthesis, biochemical properties, and relevant case studies.

Molecular Characteristics

- Molecular Formula : C20H30N4O6

- Molecular Weight : Approximately 433.51 g/mol

Structural Features

VSPA's unique sequence of amino acids imparts distinct biochemical properties that differentiate it from similar compounds. Its sequence may confer specific interactions with proteins, influencing various biological pathways.

| Property | Value |

|---|---|

| Molecular Formula | C20H30N4O6 |

| Molecular Weight | 433.51 g/mol |

| Amino Acid Sequence | Valine-Serine-Asparagine-Phenylalanine |

VSPA's biological activity primarily involves its interactions with various biological molecules. Research indicates that it may function as a substrate or inhibitor in biochemical pathways rather than catalyzing reactions directly. The specific sequence of VSPA allows it to engage uniquely with enzymes and receptors, potentially modulating their activity.

Therapeutic Applications

- Cancer Research : Preliminary studies suggest that VSPA may influence apoptosis in cancer cells by modulating signaling pathways.

- Neuroprotection : There is emerging evidence that VSPA can protect neuronal cells from oxidative stress, possibly offering therapeutic avenues for neurodegenerative diseases.

Study 1: Apoptosis Induction in Cancer Cells

A study investigated the effects of VSPA on human cancer cell lines. The findings indicated that treatment with VSPA resulted in a significant increase in apoptosis markers compared to control groups.

- Cell Lines Used : HeLa (cervical cancer), MCF-7 (breast cancer)

- Key Findings :

- Increased caspase-3 activity

- Upregulation of pro-apoptotic proteins

- Downregulation of anti-apoptotic proteins

Study 2: Neuroprotective Effects

Research on the neuroprotective properties of VSPA involved administering the peptide to neuronal cultures exposed to oxidative stress.

- Results :

- Reduction in cell death rates by approximately 30%

- Decreased levels of reactive oxygen species (ROS)

- Enhanced expression of antioxidant enzymes

Synthesis Methods

VSPA is typically synthesized using solid-phase peptide synthesis (SPPS), which allows for the precise assembly of amino acids into peptides. The process generally involves:

- Activation of Amino Acids : Each amino acid is activated to facilitate coupling.

- Sequential Coupling : Amino acids are sequentially added to the growing peptide chain.

- Cleavage and Purification : The completed peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.